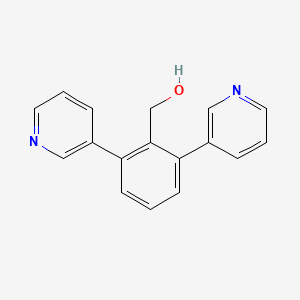

(2,6-Di(pyridin-3-yl)phenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2,6-Di(pyridin-3-yl)phenyl)methanol is an organic compound characterized by a phenyl ring substituted with two pyridin-3-yl groups at the 2 and 6 positions, and a hydroxyl group attached to the central carbon of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Di(pyridin-3-yl)phenyl)methanol typically involves the reaction of 2,6-dibromobenzyl alcohol with pyridine-3-boronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures (around 80-100°C) to facilitate the coupling reaction .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

(2,6-Di(pyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Halogenation using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under UV light.

Major Products Formed

Oxidation: Formation of (2,6-Di(pyridin-3-yl)phenyl)ketone.

Reduction: Formation of 2,6-di(pyridin-3-yl)phenylmethane.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

(2,6-Di(pyridin-3-yl)phenyl)methanol has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.

Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of (2,6-Di(pyridin-3-yl)phenyl)methanol depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridinyl groups. This coordination can influence the electronic properties of the metal center, thereby affecting its catalytic activity .

In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

(2,6-Di(pyridin-2-yl)phenyl)methanol: Similar structure but with pyridin-2-yl groups instead of pyridin-3-yl groups.

(2,6-Di(pyridin-4-yl)phenyl)methanol: Similar structure but with pyridin-4-yl groups instead of pyridin-3-yl groups.

(2,6-Di(pyridin-3-yl)phenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxyl group.

Uniqueness

(2,6-Di(pyridin-3-yl)phenyl)methanol is unique due to the specific positioning of the pyridin-3-yl groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct electronic and steric properties, making it valuable for specific applications in coordination chemistry and material science .

Biological Activity

(2,6-Di(pyridin-3-yl)phenyl)methanol is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C12H11N2O

- Molecular Weight : 199.23 g/mol

- IUPAC Name : this compound

The structure consists of a phenyl group with two pyridin-3-yl substituents and a hydroxymethyl group, which contributes to its reactivity and interaction capabilities with biological targets .

This compound exhibits its biological activity primarily through interactions with specific proteins and enzymes. Key mechanisms include:

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing binding affinity.

- π-π Interactions : The aromatic rings allow for π-π stacking interactions, which can stabilize the binding to various biological targets .

Cytotoxicity Against Cancer Cell Lines

Research indicates that this compound possesses cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested : Studies have demonstrated significant inhibitory effects on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

- Mechanism : The compound may induce apoptosis through the modulation of cell signaling pathways associated with cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains : It has shown activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Bacillus subtilis | 15 |

Interaction with Enzymes

Studies have suggested that this compound may modulate enzyme activity:

- Protein Kinase C (PKC) : The compound has been shown to influence PKC activity, which is crucial in regulating various cellular processes including proliferation and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Cytotoxic Effects :

- Researchers evaluated the compound's effects on MCF-7 cells, finding that it inhibited cell growth significantly compared to control groups.

- The study reported an IC50 value of approximately 20 µM for MCF-7 cells.

- Antimicrobial Assessment :

- Enzyme Interaction Studies :

Properties

Molecular Formula |

C17H14N2O |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

(2,6-dipyridin-3-ylphenyl)methanol |

InChI |

InChI=1S/C17H14N2O/c20-12-17-15(13-4-2-8-18-10-13)6-1-7-16(17)14-5-3-9-19-11-14/h1-11,20H,12H2 |

InChI Key |

BTNYGQNYPWHLIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=CN=CC=C2)CO)C3=CN=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.